Cortisol-d2

Vue d'ensemble

Description

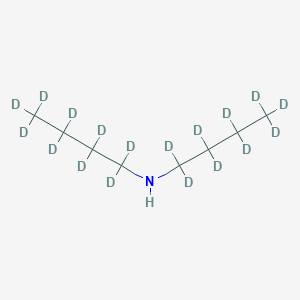

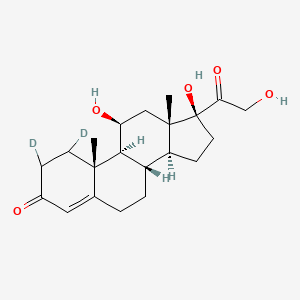

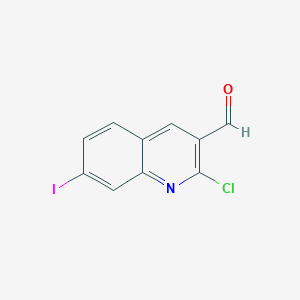

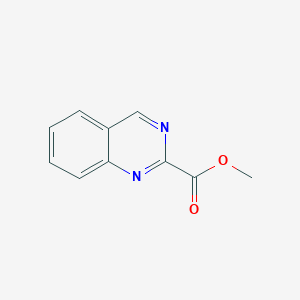

Cortisol-d2 is a labeled analogue of cortisol, which is used in scientific experiments to quantify the levels of cortisol in the body. Cortisol, also known as hydrocortisone, is a steroid hormone that is essential for life. It is produced in the adrenal cortex and is predominantly regulated by the neuroendocrine hypothalamus-pituitary-adrenal (HPA) axis .

Synthesis Analysis

Cortisol is mainly synthesized and secreted from the zona fasciculata of the adrenal cortex . It is also produced in smaller amounts in other tissues, including hair follicle cells, the placenta, and the brain . The main precursor for the production of cortisol is cholesterol from which it is derived via two alternative paths involving several intermediate metabolic steps .

Molecular Structure Analysis

Cortisol binds to the glucocorticoid receptor (GR), a member of the nuclear receptor (NR) family of intracellular receptors . The GR protein consists of an N-terminal domain (NTD), DNA-binding domain (DBD), a hinge region (H), and a ligand-binding domain (LBD) .

Chemical Reactions Analysis

Cortisol plays a crucial role in regulating glucose metabolism and promotes gluconeogenesis (glucose synthesis) and glycogenesis (glycogen synthesis) in the liver and glycogenolysis (breakdown of glycogen) in skeletal muscle . It also increases blood glucose levels by reducing glucose uptake in muscle and adipose tissue, decreasing protein synthesis, and increasing the breakdown of fats into fatty acids (lipolysis) .

Physical And Chemical Properties Analysis

The molecular formula of this compound is C21H30D2O5, and its molecular weight is 374.5 g/mol. Cortisol can be found in many biological fluids, such as saliva, sweat, serum, plasma, urine, hair, and cerebrospinal fluid .

Applications De Recherche Scientifique

1. Cortisol in Stress and Diabetes

Cortisol, often referred to as the stress hormone, plays a significant role in various bodily functions including the regulation of the immune system and metabolic processes. Research by Mohammed (2021) indicates that elevated serum cortisol concentrations can contribute to the development of Type 2 Diabetes Mellitus, emphasizing cortisol's impact on metabolic health.

2. Cortisol in Fish Development

In aquatic life, cortisol's role extends beyond stress response to include osmoregulatory functions. Trayer et al. (2013) explored how cortisol and corticosteroid receptors influence the development of ionocytes in fish embryos, highlighting the hormone's diverse biological functions across species (Trayer et al., 2013).

3. Cortisol as a Sociological Biomarker

Cortisol's responsiveness to social stress makes it a valuable biomarker in sociological studies. Taylor (2012) discussed how cortisol can be used to understand the relationship between the social environment and human biology, emphasizing its utility in social sciences (Taylor, 2012).

4. Cortisol in Social Psychology Research

Cortisol is increasingly being used in social psychological studies to understand the relationship between social factors and stress responses. Smyth et al. (2013) provide insight into the regulation and function of cortisol in this context, highlighting its relevance in non-clinical populations (Smyth et al., 2013).

5. Cortisol and Cardiovascular Disease Risk

Research on cortisol's link to cardiovascular diseases and type 2 diabetes mellitus (T2DM) has been explored through Mendelian randomization studies. Kwok et al. (2020) found no evidence of cortisol playing a role in cardiovascular risk, challenging previous assumptions based on observational studies (Kwok et al., 2020).

6. Cortisol's Impact on Memory

The effects of acute cortisol administration on human memory have been a topic of interest, with Het et al. (2005) revealing that timing of cortisol administration is a critical factor affecting memory performance (Het et al., 2005).

7. Cortisol Detection Technologies

Advances in cortisol detection, particularly in the context of type 2 diabetes and metabolic syndrome, have been made using technologies like enzyme fragment complementation with functionalized nanowires. Kumar et al. (2007) developed a sensitive assay for cortisol detection, demonstrating the hormone's significance as a biomarker in various fields (Kumar et al., 2007).

Mécanisme D'action

Cortisol binds intracellularly to the glucocorticoid receptor (GR) in the cytoplasm, which is a nuclear hormone receptor, causing it to dimerise with another GR . Many of these functions are carried out by cortisol binding to glucocorticoid or mineralocorticoid receptors inside the cell, which then bind to DNA to impact gene expression .

Safety and Hazards

Propriétés

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17S)-1,2-dideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21+/m0/s1/i5D,7D/t5?,7?,14-,15-,16-,18+,19-,20-,21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGXADMDTFJGBT-ZSRARYMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1C([C@@]2([C@@H]3[C@@H](CCC2=CC1=O)[C@@H]4CC[C@]([C@]4(C[C@@H]3O)C)(C(=O)CO)O)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

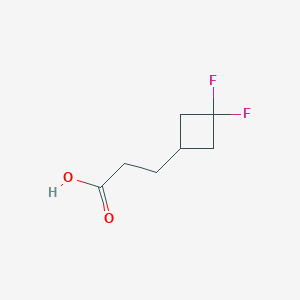

![Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate](/img/structure/B1433816.png)

![2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B1433817.png)

![3-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,4-dihydroxy-6-methyl-benzoicacid](/img/structure/B1433818.png)

![[6-(Trifluoromethyl)-1H-indazol-4-yl]boronic acid](/img/structure/B1433825.png)

![Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B1433832.png)